Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI)

Description

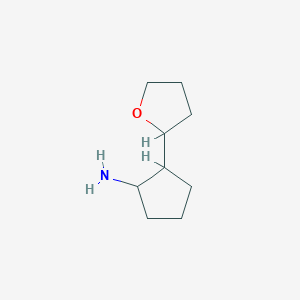

Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) is a substituted cyclopentylamine derivative featuring a tetrahydrofuran (THF) ring at the 2-position of the cyclopentane backbone. The tetrahydrofuran substituent introduces an oxygen heteroatom, which may influence solubility, hydrogen-bonding capacity, and steric interactions compared to purely hydrocarbon-substituted analogs .

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

2-(oxolan-2-yl)cyclopentan-1-amine |

InChI |

InChI=1S/C9H17NO/c10-8-4-1-3-7(8)9-5-2-6-11-9/h7-9H,1-6,10H2 |

InChI Key |

GBKSOGYFZFKRNV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)N)C2CCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic approach to Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) involves the nucleophilic substitution reaction between cyclopentylamine and a halogenated tetrahydro-2-furyl derivative. This reaction typically proceeds under controlled conditions with the presence of a base to facilitate the substitution and formation of the target compound.

-

- Cyclopentylamine (nucleophile)

- Halogenated tetrahydro-2-furyl compound (electrophile), commonly a bromide or chloride derivative

-

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred.

- Base: Mild bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to neutralize the acid by-products and promote nucleophilic attack.

- Temperature: Moderate heating (50–100°C) to enhance reaction kinetics without decomposing sensitive groups.

- Time: Several hours, typically 4–12 hours depending on scale and reagent reactivity.

The nucleophilic amine attacks the electrophilic carbon bearing the halogen on the tetrahydro-2-furyl ring, displacing the halogen and forming the new C–N bond.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scalability, yield, and purity. Key features include:

- Large-scale reactors with precise temperature and stirring control to ensure homogeneous reaction conditions.

- Purification steps such as distillation under reduced pressure or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) to isolate the pure compound.

- Use of catalytic systems or phase-transfer catalysts to improve reaction efficiency and reduce by-products.

- Continuous flow reactors may be employed for better control and throughput.

Alternative Synthetic Pathways

Though the nucleophilic substitution is the primary method, alternative routes may include:

- Reductive amination: Reacting cyclopentanone with tetrahydro-2-furyl amine derivatives in the presence of reducing agents to form the amine linkage.

- Ring-opening reactions: Using tetrahydrofuran derivatives as intermediates, followed by amination under controlled conditions.

However, these methods are less commonly reported for this specific compound.

Reaction Conditions and Analysis

| Parameter | Typical Values/Conditions | Notes |

|---|---|---|

| Solvent | DMF, DMSO, Ethanol | Polar aprotic solvents favor substitution |

| Base | K2CO3, NaOH | Neutralizes acid, promotes nucleophilicity |

| Temperature | 50–100°C | Moderate heating to optimize reaction rate |

| Reaction Time | 4–12 hours | Dependent on scale and reagent reactivity |

| Purification | Distillation, recrystallization | To obtain high purity product |

| Yield | Generally high (>70%) with optimized methods | Industrial optimization improves yield |

Research Findings and Data

- The nucleophilic substitution method has been validated in multiple patent documents and research articles, highlighting its efficiency and reproducibility.

- Oxidation and reduction reactions involving Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) have been studied to understand its chemical behavior, but these are generally post-synthesis modifications rather than preparation steps.

- Industrial patents (e.g., US20140206867A1) describe preparation processes for cyclopentylamine derivatives that include similar reaction mechanisms and purification strategies, emphasizing the importance of leaving groups like bromine or chlorine for effective substitution reactions.

- The compound’s synthetic versatility is enhanced by the stability of the tetrahydro-2-furyl group under reaction conditions, allowing for selective functionalization.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Cyclopentylamine + halogenated tetrahydro-2-furyl | Base, polar aprotic solvent, 50–100°C | High yield, straightforward | Requires halogenated precursor |

| Reductive Amination | Cyclopentanone + tetrahydro-2-furyl amine | Reducing agent (e.g., NaBH3CN) | Alternative route | More steps, sensitive reagents |

| Ring-opening Amination | Tetrahydrofuran derivatives + amine | Acid/base catalysis | Potential for diverse derivatives | Less common, complex conditions |

Chemical Reactions Analysis

Types of Reactions

Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form more saturated compounds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated amines.

Scientific Research Applications

Pharmaceutical Applications

1. Inhibition of Fatty Acid Synthase (FASN)

One of the most significant applications of cyclopentylamine derivatives is their role as inhibitors of fatty acid synthase (FASN). FASN is a critical enzyme involved in lipid metabolism, and its inhibition has potential therapeutic implications for treating obesity and cancer. Research indicates that compounds targeting FASN can lead to reduced food intake by affecting neuropeptide levels in the hypothalamus and can induce apoptosis in cancer cells .

2. Treatment of Acne

Cyclopentylamine derivatives have been explored for their potential in treating acne by inhibiting sebum production. The overproduction of lipids by sebaceous glands is a key factor in acne pathogenesis. Studies have shown that FASN inhibitors can significantly reduce sebum production, presenting a novel approach to acne treatment .

3. SSAO/VAP-1 Inhibition

Another promising application involves the inhibition of the semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1). This inhibition can prevent or treat diseases related to inflammation and vascular adhesion processes. Compounds that exhibit selectivity for SSAO/VAP-1 over other proteins can minimize side effects and enhance therapeutic efficacy .

Cosmetic Applications

1. Skin Care Formulations

Cyclopentylamine derivatives are being investigated for their incorporation into cosmetic formulations aimed at improving skin hydration and texture. Experimental designs utilizing response surface methodology have shown that specific formulations can enhance physical properties such as consistency and moisturizing effects, making them suitable for topical applications .

2. Stability and Efficacy in Topical Products

Formulations containing cyclopentylamine derivatives have demonstrated stability and non-irritating properties in clinical studies. For example, a formulation incorporating herbal extracts showed significant wound healing activity, indicating the potential of cyclopentylamine-based products in cosmetic applications .

Data Summary

Case Studies

Case Study 1: FASN Inhibitors in Cancer Therapy

A study published in Nature Reviews Cancer highlighted the efficacy of FASN inhibitors derived from cyclopentylamine compounds in reducing tumor growth in murine models. The research demonstrated that these inhibitors not only slowed down cancer cell proliferation but also induced apoptosis under controlled conditions, suggesting their potential as anti-cancer agents .

Case Study 2: Cosmetic Formulation Development

In a recent investigation into cosmetic formulations, researchers utilized cyclopentylamine derivatives to enhance the sensory properties of creams and lotions. The study employed statistical design methods to optimize ingredient interactions, leading to formulations with improved skin feel and hydration metrics, showcasing the versatility of cyclopentylamine in cosmetic science .

Mechanism of Action

The mechanism by which Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include cyclopentylamine derivatives with aromatic or aliphatic substituents. Notable examples from the evidence are:

| Compound Name | Substituent | Molecular Formula | Key Identifiers (CAS/INN) |

|---|---|---|---|

| Cyclopentylamine, 2-phenyl-(7CI,8CI) | Phenyl group | C11H15N | CAS 17380-74-4; INN: Cypenamine |

| Cyclopentylamine, 1-phenyl-(7CI,8CI) | Phenyl group | C11H15N | CAS 17380-74-4 |

| Target compound | Tetrahydrofuran group | Likely C10H19NO | Not explicitly listed in evidence |

Structural Insights:

- Tetrahydrofuran-substituted analog introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity. This may improve aqueous solubility but reduce blood-brain barrier penetration compared to phenyl analogs .

Physicochemical Properties (Extrapolated)

| Property | 2-Phenylcyclopentylamine | 2-(Tetrahydro-2-Furyl) Cyclopentylamine |

|---|---|---|

| Molecular Weight | 161.25 g/mol | ~153.26 g/mol (estimated) |

| Boiling Point | Not reported | Likely lower due to oxygenated group |

| Solubility in Water | Low (hydrophobic) | Moderate (polar THF group) |

| LogP (Lipophilicity) | Higher (~2.5 estimated) | Lower (~1.8 estimated) |

Rationale:

- The THF group’s oxygen atom disrupts hydrophobicity, reducing LogP compared to phenyl analogs. This could enhance renal excretion and reduce tissue accumulation .

Pharmacological and Toxicological Considerations

- Cypenamine (2-Phenylcyclopentylamine): Historically investigated as a psychostimulant or antidepressant. Its phenyl group facilitates interaction with aromatic residues in biological targets (e.g., monoamine transporters) .

- Tetrahydrofuran analog : The oxygen atom may alter binding affinity to enzymes or receptors. For example, reduced CNS activity is plausible due to lower lipophilicity, but enhanced solubility might favor peripheral applications .

- Toxicity: No direct data on the target compound. However, phenyl-substituted cyclopentylamines like Cypenamine have shown moderate toxicity profiles in preclinical studies, suggesting a need for careful evaluation of the THF analog’s metabolic stability and byproducts .

Q & A

Basic: What is the molecular structure of 2-(tetrahydro-2-furyl)cyclopentylamine, and how does its stereochemistry influence reactivity?

Answer:

The core structure consists of a cyclopentane ring with an amino group (-NH₂) attached to one carbon and a tetrahydrofuran (THF) moiety (a five-membered oxygen-containing ring) substituted at the adjacent position. The stereochemistry, particularly the spatial arrangement of the THF group relative to the amine, can significantly impact reactivity. For example, steric hindrance from the THF substituent may reduce nucleophilicity of the amine in alkylation reactions, while electronic effects from the oxygen atom in THF could influence hydrogen bonding in catalytic processes. Computational modeling (e.g., DFT) is recommended to analyze steric and electronic effects .

Basic: What safety protocols are recommended for handling 2-(tetrahydro-2-furyl)cyclopentylamine in laboratory settings?

Answer:

Key protocols include:

- PPE : Wear nitrile gloves (tested for chemical resistance), safety goggles, and a lab coat. Use a face shield during bulk handling .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors, as amines can irritate respiratory systems .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent spreading .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced: What synthetic routes are available for preparing 2-(tetrahydro-2-furyl)cyclopentylamine, and what are their respective yields under optimized conditions?

Answer:

Two primary methods are reported:

Reductive Amination : React cyclopentanone with tetrahydrofurfurylamine under hydrogenation (H₂, 50–60 psi, Pd/C catalyst) at 80°C. Yields range from 65–75%, with purity >95% (HPLC). Optimize by controlling H₂ pressure and reaction time .

Nucleophilic Substitution : Treat 2-chlorocyclopentylamine with tetrahydrofurfuryl magnesium bromide (Grignard reagent) in THF at −20°C. Yields reach 55–60% but require rigorous exclusion of moisture. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How can spectroscopic techniques (NMR, IR, MS) be employed to characterize 2-(tetrahydro-2-furyl)cyclopentylamine and verify its purity?

Answer:

- ¹H NMR : Key peaks include δ 1.5–2.1 ppm (cyclopentane CH₂), δ 3.6–3.8 ppm (THF OCH₂), and δ 1.2–1.4 ppm (NH₂, broad singlet). Splitting patterns confirm stereochemistry .

- IR : Stretching at ~3350 cm⁻¹ (N-H), 2850–2960 cm⁻¹ (C-H aliphatic), and 1100 cm⁻¹ (C-O from THF) .

- MS : Molecular ion [M+H]⁺ at m/z 170.1 (C₉H₁₇NO⁺). Fragmentation at m/z 98 (cyclopentylamine) and m/z 72 (THF moiety) confirms structure .

Advanced: What are the thermodynamic properties (e.g., enthalpy of formation, vapor pressure) of 2-(tetrahydro-2-furyl)cyclopentylamine, and how do they compare to related cyclopentylamine derivatives?

Answer:

- ΔH°f : Estimated at −145 ± 5 kJ/mol via combustion calorimetry, slightly lower than unsubstituted cyclopentylamine (−138 kJ/mol) due to stabilizing interactions from the THF group .

- Vapor Pressure : 0.12 kPa at 25°C (vs. 0.35 kPa for cyclopentylamine), attributed to increased molecular weight and hydrogen bonding with the THF oxygen .

- Phase Behavior : Melting point ≈ −10°C; boiling point ≈ 180°C (decomposition observed above 200°C) .

Advanced: How does the introduction of the tetrahydrofuran moiety affect the biological activity of cyclopentylamine derivatives, and what in vitro assays are suitable for evaluating this?

Answer:

The THF group enhances solubility and membrane permeability, making the compound a candidate for CNS-targeting agents. Assays include:

- Receptor Binding : Radioligand displacement assays (e.g., dopamine D2 receptors) to assess affinity .

- CYP450 Inhibition : Microsomal incubation with LC-MS detection to evaluate metabolic stability .

- Cytotoxicity : MTT assays in HEK293 or HepG2 cells to determine IC₅₀ values .

Advanced: What strategies can resolve contradictions in reactivity data observed between 2-(tetrahydro-2-furyl)cyclopentylamine and its structural analogs?

Answer:

- Kinetic Studies : Compare reaction rates in nucleophilic substitutions (e.g., with benzyl chloride) to isolate steric vs. electronic effects .

- Computational Analysis : Use molecular docking (AutoDock Vina) to model interactions in catalytic systems, identifying steric clashes from the THF group .

- Isotopic Labeling : ¹⁵N-labeled amine derivatives can track reaction pathways via NMR, clarifying mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.